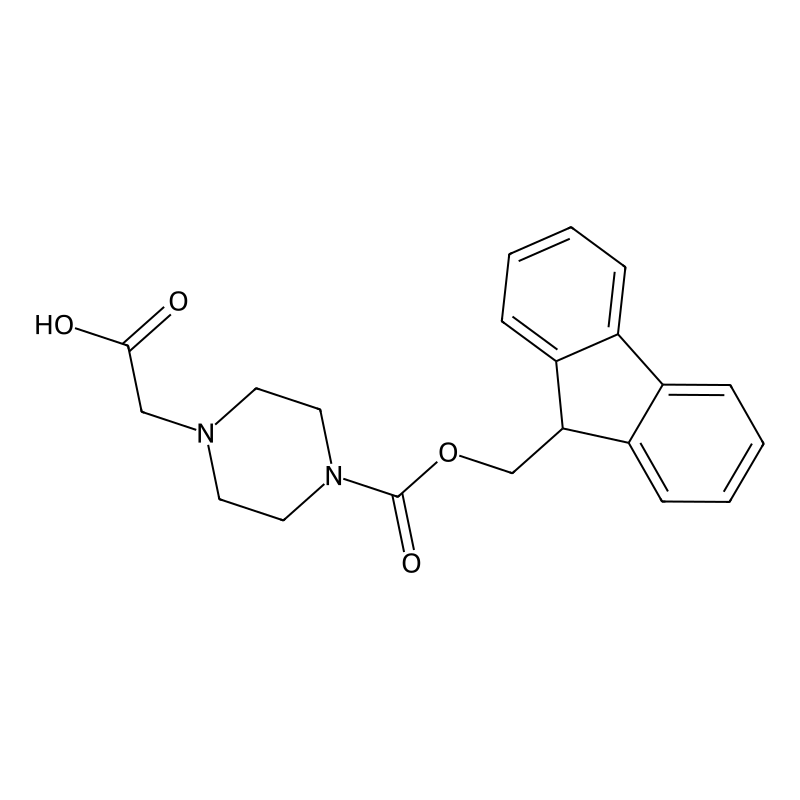

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol, is a compound notable for its structural complexity and potential applications in medicinal chemistry. It features a piperazine moiety linked to an acetic acid group, with a 9H-fluoren-9-ylmethoxycarbonyl group that enhances its lipophilicity and stability. The compound is classified under the CAS number 180576-05-0 and is recognized for its unique properties that make it suitable for various biological and chemical applications .

Organic Synthesis

The molecule contains a piperazine ring, a common functional group in various pharmaceuticals and drug candidates. The presence of a carboxylic acid group further enhances its potential as a building block for more complex organic molecules. Research in this area might involve using 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid as a starting material for synthesizing novel bioactive compounds.

Chemical Biology

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a well-established protecting group in organic chemistry, particularly in solid-phase peptide synthesis. This suggests that 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid could be useful as a temporary protecting group for piperazine derivatives during chemical synthesis [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amine functionality can react with carboxylic acids to form amides, potentially leading to derivatives with enhanced biological activity.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of piperazine derivatives.

These reactions are essential for synthesizing analogs or derivatives that may exhibit different pharmacological profiles.

The biological activity of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit activity as:

- Antidepressants: Due to the presence of piperazine, which is common in many psychoactive drugs.

- Anticancer agents: The fluorenyl moiety may contribute to interactions with biological targets involved in cancer pathways.

Research indicates that modifications to the piperazine ring or the acetic acid side chain can significantly influence the activity profile, making this compound a candidate for further investigation in drug development .

Several synthesis methods have been proposed for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid:

- Direct Coupling: The reaction of piperazine with fluorenylmethoxycarbonyl chloride followed by acetic acid addition can yield the target compound.

- Multi-step Synthesis: Starting from simpler precursors, involving multiple steps such as protection/deprotection strategies, can lead to the desired structure.

- Use of Catalysts: Employing catalysts in reactions can enhance yields and selectivity during synthesis.

These methods highlight the versatility in synthesizing this compound and its derivatives .

The applications of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid are diverse:

- Pharmaceutical Development: It serves as a scaffold for developing new therapeutic agents targeting neurological disorders or cancer.

- Chemical Probes: Used in research to explore biological pathways and mechanisms due to its ability to interact with various biological targets.

Its unique structure positions it as a valuable compound in medicinal chemistry research .

Interaction studies involving 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid focus on its binding affinity and efficacy concerning various biological targets:

- Receptor Binding Assays: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential as an antidepressant.

- Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in cancer pathways may reveal its anticancer properties.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Fmoc-1-piperazineacetic acid | 0.96 | Contains a Fmoc protecting group; used in peptide synthesis |

| (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate | 0.90 | Features an oxo group which may alter reactivity |

| (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride | 0.88 | A hydrochloride salt form; may have different solubility properties |

| 4-Fmoc-Piperazine-2-(R)-carboxylic acid | 0.87 | Contains an Fmoc group; used in peptide coupling reactions |

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, particularly its potential as a versatile building block in medicinal chemistry .

The discovery of the Fmoc protecting group by Louis A. Carpino in 1970 marked a paradigm shift in peptide synthesis. Unlike traditional acid-labile groups, Fmoc’s base-labile nature allowed orthogonal deprotection strategies, reducing side reactions during SPPS. 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid emerged as a derivative designed to address the need for modular building blocks in combinatorial chemistry. Its piperazine scaffold provides conformational flexibility, while the acetic acid group enables covalent attachment to resins or biomolecules.

The compound’s development coincided with the rise of automated peptide synthesizers in the 1990s, which demanded reliable and versatile protecting groups. By 2000, it became a staple in synthesizing complex peptides, including those with aggregation-prone sequences.

Current Research Landscape

Contemporary studies focus on three areas:

- Synthetic Efficiency: Innovations such as microwave-assisted SPPS and flow chemistry have reduced reaction times from hours to minutes when using 2-(4-Fmoc-piperazin-1-yl)acetic acid.

- Bioconjugation: The acetic acid moiety serves as a handle for attaching fluorescent tags or drug payloads, as seen in antibody-drug conjugate (ADC) research.

- Material Science: Functionalized piperazines are explored for metal-organic frameworks (MOFs) and polymer coatings, leveraging their nitrogen-rich coordination sites.

Key Research Challenges and Opportunities

- Stereochemical Control: Racemization during Fmoc deprotection remains a concern, particularly for cysteine-rich peptides.

- Scalability: Industrial-scale production requires optimizing solvent systems (e.g., switching from DMF to γ-valerolactone) to meet green chemistry standards.

- Novel Applications: CRISPR-Cas9 delivery systems utilizing Fmoc-piperazine derivatives are under investigation for enhanced cellular uptake.

Conventional Synthesis Routes

Conventional synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid typically involves sequential protection-deprotection steps. The piperazine core is first functionalized at the nitrogen positions using tert-butoxycarbonyl (Boc) or (9H-fluoren-9-ylmethoxycarbonyl) (Fmoc) groups. A representative route begins with piperazine-1-carboxylic acid, which undergoes Fmoc protection via reaction with Fmoc-Cl in dichloromethane (DCM) under basic conditions [1] [5]. Subsequent alkylation with bromoacetic acid in the presence of a base like triethylamine yields the target compound [1].

Key challenges include avoiding over-alkylation and racemization. Researchers have reported yields of 60–75% for this method, with purity dependent on chromatographic purification [4]. A comparative analysis of Boc- vs. Fmoc-protected intermediates reveals that Fmoc groups offer superior stability under acidic conditions, making them preferable for solid-phase peptide synthesis (SPPS) [5] [6].

Microwave-Assisted Synthesis Techniques

Microwave irradiation has revolutionized the synthesis of complex molecules like 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid by accelerating reaction kinetics. Studies demonstrate that coupling Fmoc-protected piperazine to acetic acid derivatives under microwave conditions (50–100°C, 10–20 W) reduces reaction times from hours to minutes [5]. For instance, Fmoc deprotection using 20% piperazine in dimethylformamide (DMF) under microwave irradiation achieves completion in 3 minutes versus 15 minutes conventionally [6].

Table 1: Conventional vs. Microwave-Assisted Synthesis Parameters

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2–4 hours | 5–20 minutes |

| Yield | 60–75% | 75–85% |

| Purity (HPLC) | 90–92% | 94–97% |

| Energy Input | High | Moderate |

Microwave protocols also mitigate side reactions such as aspartimide formation, enhancing product suitability for peptide chain elongation [5] [6].

Optimization Strategies for Research Applications

Optimizing the synthesis of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid involves solvent selection, catalyst screening, and deprotection efficiency. Piperazine-based deprotection cocktails, such as piperazine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), achieve rapid Fmoc removal (<1 minute) while minimizing racemization [6]. Solvent systems like ethanol-N-methyl-2-pyrrolidone (EtOH:NMP, 10:90) enhance reagent solubility, improving reaction homogeneity [6].

Racemization remains a concern during β-keto ester formation, particularly with aromatic substituents. Chiral HPLC analyses reveal that using enantiomerically pure amino acid precursors and low-temperature neutralization (0°C) preserves stereochemical integrity [4].

Novel Synthesis Approaches

Recent advances employ annulation strategies to construct the piperazine ring de novo. For example, β-keto esters derived from amino acids undergo reductive amination with ammonium acetate, followed by cyclization using bromoethyldiphenylsulfonium triflate to yield 2,3-disubstituted piperazines [4]. This five-step route achieves enantiopure products (ee >98%) but faces limitations with phenylglycine derivatives due to racemization during β-keto ester formation [4].

Another innovative approach utilizes Masamune condensation to generate 1,4-diamine intermediates, which are subsequently nosylated and cyclized. This method facilitates access to 3-substituted piperazine-2-acetic acid esters previously deemed synthetically challenging [4].

Synthesis of Derivatives and Analogs for Structure-Activity Studies

Derivatization of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid focuses on modifying the piperazine ring and carboxylic acid moiety. Introducing tert-butyloxycarbonyl (Boc) groups at the N-4 position yields 4-Boc-1-Fmoc-2-piperazine acetic acid, a precursor for combinatorial libraries targeting farnesyltransferase inhibition [2]. Quinazoline derivatives, such as 6-[4-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid, are synthesized via nucleophilic aromatic substitution, expanding applications in kinase inhibitor development [3].

Table 2: Key Derivatives and Their Applications

| Derivative | Structural Modification | Application |

|---|---|---|

| 4-Boc-1-Fmoc-2-piperazine acetic acid | Boc protection at N-4 | Farnesyltransferase inhibition |

| Quinazoline-acetic acid hybrid | Quinazoline core incorporation | Kinase inhibition |

| 3-Phenyl-piperazine-2-acetic acid ester | Aromatic substitution at C-3 | Bioavailability enhancement |

Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups on the piperazine ring improve binding affinity to enzymatic targets, while esterification of the carboxylic acid enhances membrane permeability [2] [4].

Fluorenylmethoxycarbonyl Chemistry Fundamentals in Research Context

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone in modern peptide synthesis and organic chemistry research. This base-labile protecting group was first introduced by Carpino and Han in 1970 as an alternative to the traditional tert-butyloxycarbonyl (Boc) protecting group, specifically addressing the need for complementary protecting groups that could be removed under basic rather than acidic conditions.

The fundamental mechanism of Fmoc protection involves the formation of a stable carbamate linkage through the reaction of an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The fluorenyl group provides exceptional stability under acidic conditions while remaining susceptible to base-mediated removal, making it particularly valuable in solid-phase peptide synthesis (SPPS) where orthogonal protection strategies are essential.

Research has demonstrated that Fmoc chemistry offers several distinct advantages in synthetic applications. The protecting group exhibits remarkable stability toward acids, hydrolysis, and various reaction conditions including oxidation and reduction processes. This stability profile enables its use in complex multistep syntheses where harsh reaction conditions might otherwise compromise the integrity of the protection strategy.

The compound 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid exemplifies the application of Fmoc chemistry in piperazine-based systems. With a molecular weight of 366.42 g/mol and molecular formula C₂₁H₂₂N₂O₄, this compound serves as a versatile building block in peptide synthesis and drug development. The piperazine ring system provides additional nucleophilic sites that can participate in bioconjugation reactions and pharmaceutical applications.

Recent advances in Fmoc chemistry have focused on developing more efficient protection and deprotection methodologies. Microwave-assisted protocols have emerged as particularly effective, reducing reaction times from hours to minutes while maintaining high yields and selectivity. These developments have significant implications for the synthesis of complex peptides and proteins where traditional methods may be insufficiently efficient.

Base-Mediated Deprotection Strategies

Base-mediated deprotection of Fmoc groups proceeds through a well-characterized two-step mechanism that has been extensively studied in the literature. The process begins with the abstraction of the acidic proton at the 9-position of the fluorene ring system by a secondary amine base, followed by β-elimination to form dibenzofulvene and carbon dioxide.

The mechanism specificity arises from the unique electronic properties of the fluorene system. The 9-position hydrogen exhibits enhanced acidity due to resonance stabilization of the resulting carbanion, facilitating deprotonation by relatively weak bases. This β-elimination process is highly favored in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which stabilize the ionic intermediates formed during the reaction.

Secondary amines serve as the preferred bases for Fmoc deprotection due to their optimal nucleophilicity and ability to effectively scavenge the dibenzofulvene byproduct. The dibenzofulvene intermediate is highly electrophilic and would readily react with the deprotected amine unless efficiently trapped by the secondary amine base. This dual role of the base - both as a deprotecting agent and as a scavenger - is crucial for achieving clean deprotection without unwanted side reactions.

Research has identified several factors that influence the efficiency of base-mediated deprotection. Solvent polarity plays a critical role, with electron-donating and relatively polar media such as DMF providing optimal conditions for the elimination reaction. The choice of base also significantly impacts both the rate of deprotection and the formation of side products, particularly aspartimide formation in peptides containing aspartic acid residues.

Temperature effects on base-mediated deprotection have been thoroughly investigated, with studies showing that elevated temperatures generally accelerate the reaction but may also promote unwanted side reactions. Microwave irradiation has emerged as an effective method for controlled heating, allowing for rapid deprotection while minimizing thermal degradation of sensitive peptide sequences.

Piperidine vs. Piperazine in Deprotection Research

The comparative analysis of piperidine and piperazine as deprotection reagents has been a significant focus of recent research, driven by both practical and regulatory considerations. Piperidine, with a pKa of 11.1, has traditionally been the standard base for Fmoc deprotection, typically used at concentrations of 20-30% in DMF. However, its classification as a controlled substance due to its potential use in illegal drug synthesis has created administrative challenges in many institutions and countries.

Piperazine, with pKa values of 9.73 and 10.78 for its two nitrogen atoms, represents a safer alternative that has gained considerable attention in the literature. Research by Ralhan et al. demonstrated that piperazine can effectively remove Fmoc groups, although at a slower rate than piperidine when used alone. The lower basicity of piperazine compared to piperidine accounts for this reduced reaction rate, but this limitation can be overcome through optimization of reaction conditions and the use of activating additives.

Table 1: Comparative Analysis of Piperidine vs. Piperazine in Fmoc Deprotection

| Parameter | Piperidine (20%) | Piperazine (5%) |

|---|---|---|

| pKa | 11.1 | 9.73, 10.78 |

| Half-life (t₁/₂) | 7 seconds | 35 seconds |

| Deprotection Efficiency | Complete in <1 min | Slower than piperidine |

| Aspartimide Formation | High risk | Lower risk |

| Regulatory Status | Controlled substance | Safer alternative |

| Solvent Compatibility | DMF standard | DMF, NMP compatible |

Comparative kinetic studies have revealed important differences between these two bases. While 20% piperidine in DMF achieves complete Fmoc removal with a half-life of approximately 7 seconds, 5% piperazine in DMF requires significantly longer reaction times with a half-life of 35 seconds. However, piperazine offers several advantages including reduced aspartimide formation, improved safety profile, and better availability without regulatory restrictions.

The mechanism of action differs slightly between piperidine and piperazine. Both bases function through the same fundamental β-elimination pathway, but piperazine's lower nucleophilicity results in less efficient dibenzofulvene scavenging compared to piperidine. This difference has led to the development of combination approaches where piperazine is used in conjunction with stronger bases to achieve optimal deprotection efficiency while maintaining the safety advantages of piperazine.

1,8-Diazabicyclo[5.4.0]undec-7-ene-Piperazine Combinations for Enhanced Deprotection

The development of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine combinations represents a significant advancement in Fmoc deprotection methodology. This approach combines the high basicity of DBU with the nucleophilic scavenging ability of piperazine, creating a synergistic system that addresses the limitations of using either base alone.

DBU, as a non-nucleophilic strong base, excels at abstracting the acidic proton from the fluorene ring system but lacks the ability to effectively scavenge the resulting dibenzofulvene byproduct. Piperazine, while less basic than DBU, provides excellent nucleophilic scavenging properties for dibenzofulvene. The combination of these two bases creates an optimized system where DBU facilitates rapid deprotection while piperazine prevents unwanted side reactions through efficient byproduct scavenging.

The optimal ratio of DBU to piperazine has been determined through extensive optimization studies. Research by Ralhan et al. established that a combination of 2% DBU and 5% piperazine in DMF provides deprotection kinetics that rival or exceed those of traditional 20% piperidine systems. This combination achieves complete Fmoc removal with a half-life of approximately 4 seconds, making it faster than piperidine alone while maintaining the safety advantages of avoiding controlled substances.

Kinetics of Deprotection with Various Base Combinations

Detailed kinetic studies of Fmoc deprotection using various base combinations have provided crucial insights into the optimization of deprotection protocols. These studies typically monitor the disappearance of the Fmoc group and the formation of dibenzofulvene using spectroscopic methods, allowing for precise measurement of reaction rates and the identification of optimal conditions.

Table 2: Kinetic Analysis of Base Combinations in Fmoc Deprotection

| Base System | Solvent | Half-life (t₁/₂) | Deprotection Efficiency | Aspartimide Formation |

|---|---|---|---|---|

| Piperidine (20%) | DMF | 7 seconds | Complete in <1 min | High risk |

| Piperazine (5%) | DMF | 35 seconds | Slower than piperidine | Lower risk |

| Piperazine (5%) + DBU (0.5%) | DMF | 12 seconds | Accelerated | Lower risk |

| Piperazine (5%) + DBU (1%) | DMF | 7 seconds | Same as piperidine | Lower risk |

| Piperazine (5%) + DBU (2%) | DMF/NMP | 4 seconds | Faster than piperidine | Minimized with formic acid |

The kinetic profile of different base systems reveals distinct patterns of reactivity. Traditional piperidine-based systems exhibit first-order kinetics with respect to the Fmoc substrate, with rate constants that are directly proportional to the concentration of piperidine. The incorporation of DBU into piperazine systems significantly accelerates the reaction kinetics, with rate constants increasing proportionally to DBU concentration while maintaining the beneficial properties of piperazine.

Optimization of 1,8-Diazabicyclo[5.4.0]undec-7-ene-Piperazine Ratios

The optimization of DBU-piperazine ratios represents a critical aspect of developing efficient deprotection protocols. Systematic studies have examined the effects of varying the concentrations of both components to identify the optimal balance between deprotection efficiency and side reaction minimization.

Table 3: Optimization Parameters for Enhanced Deprotection

| Parameter | Optimal Range | Effect on Deprotection | Considerations |

|---|---|---|---|

| DBU Concentration | 2% | Higher concentration = faster rate | Too high may cause side reactions |

| Piperazine Concentration | 5% | Optimal for dibenzofulvene quenching | Required for byproduct scavenging |

| Temperature | Room temperature to 80°C | Higher temperature = faster rate | Avoid overheating sensitive peptides |

| Reaction Time | 1-5 minutes | Longer time = complete deprotection | Monitor to prevent over-deprotection |

| Formic Acid Addition | 1% (for aspartimide suppression) | Reduces side reactions | Essential for Asp-containing peptides |

The synergistic effects of DBU and piperazine become apparent when examining the performance of the individual components versus their combination. While 2% DBU alone provides rapid deprotection, the lack of effective dibenzofulvene scavenging results in significant side product formation. Similarly, 5% piperazine alone provides good scavenging but insufficient deprotection rate for practical applications.

Solvent Effects on Deprotection Efficiency

The choice of solvent plays a crucial role in determining the efficiency of Fmoc deprotection reactions, with significant effects on both reaction kinetics and product purity. Systematic studies of solvent effects have identified key factors that influence deprotection efficiency and have led to the development of optimized solvent systems for various applications.

Table 4: Solvent Effects on Fmoc Deprotection Efficiency

| Solvent | Polarity | Deprotection Rate | Mechanism Support | Common Use |

|---|---|---|---|---|

| DMF (N,N-Dimethylformamide) | High | Fast | Excellent - favors elimination | Standard SPPS solvent |

| NMP (N-Methyl-2-pyrrolidone) | High | Fast | Excellent - similar to DMF | Alternative to DMF |

| DCM (Dichloromethane) | Medium | Slow | Poor - less polar | Limited use |

| THF (Tetrahydrofuran) | Medium | Moderate | Moderate | Coupling reactions |

| Acetonitrile | High | Moderate | Moderate | Specialized applications |

Dimethylformamide (DMF) has emerged as the gold standard solvent for Fmoc deprotection due to its optimal combination of polarity, basicity, and stability under reaction conditions. The high dielectric constant of DMF (ε = 36.7) provides excellent solvation of the ionic intermediates formed during the β-elimination process, while its electron-donating properties facilitate the formation of the carbanion intermediate.

Formic Acid Addition for Side Reaction Suppression

The strategic addition of formic acid to Fmoc deprotection systems has emerged as a critical modification for suppressing unwanted side reactions, particularly aspartimide formation in peptides containing aspartic acid residues. This approach represents a significant advancement in peptide synthesis methodology, addressing one of the most persistent challenges in solid-phase peptide synthesis.

Aspartimide formation occurs through the nucleophilic attack of the deprotected amino group on the side chain carbonyl of aspartic acid residues, forming a cyclic imide intermediate that can undergo further reactions including epimerization and hydrolysis. This side reaction is particularly problematic in basic conditions typical of Fmoc deprotection, where the nucleophilicity of the amino group is enhanced and the reaction is thermodynamically favorable.

The mechanism by which formic acid suppresses aspartimide formation involves the protonation of the deprotected amino group, thereby reducing its nucleophilicity and preventing the intramolecular cyclization reaction. The pKa of formic acid (3.75) is well-suited for this application, providing sufficient acidity to protonate the amino group while maintaining the basic conditions necessary for Fmoc deprotection.

Research has demonstrated that formic acid functions as a sacrificial agent, selectively reacting with reactive intermediates to prevent their participation in unwanted side reactions. This concept has been extended beyond peptide synthesis to applications in biomass conversion and other synthetic processes where byproduct suppression is critical.

Microwave-Enhanced Deprotection Research

Microwave-enhanced deprotection represents a transformative approach to Fmoc removal that has gained significant attention in recent years due to its ability to dramatically reduce reaction times while maintaining high efficiency and selectivity. The application of microwave irradiation to peptide synthesis has opened new possibilities for rapid and efficient deprotection protocols.

The mechanism of microwave enhancement in Fmoc deprotection involves the direct heating of polar molecules in the reaction mixture, leading to rapid and uniform temperature elevation throughout the sample. This heating method provides several advantages over conventional heating, including faster heat transfer, reduced thermal gradients, and the ability to achieve precise temperature control.

Research has demonstrated that microwave irradiation can reduce Fmoc deprotection times from tens of minutes to just a few minutes while maintaining comparable or superior yields compared to conventional heating methods. Studies using piperazine as the deprotecting base have shown that complete Fmoc removal can be achieved in 3 minutes under microwave irradiation at 80°C, compared to much longer times required under conventional heating conditions.

The application of microwave enhancement to various protecting group systems has been extensively studied. For oligodeoxyribonucleotides, microwave-assisted deprotection has been shown to reduce reaction times from 16 hours to 2-4 minutes while maintaining product integrity. These dramatic improvements in efficiency have significant implications for automated synthesis applications.

Mechanistic Studies of Dibenzofulvene Formation and Quenching

The formation and subsequent quenching of dibenzofulvene represents a critical aspect of Fmoc deprotection chemistry that has been extensively studied to understand and optimize the overall process. Dibenzofulvene, the key byproduct of Fmoc deprotection, is a highly reactive electrophile that must be efficiently managed to prevent unwanted side reactions.

The mechanism of dibenzofulvene formation follows the well-established β-elimination pathway, where the abstraction of the acidic proton at the 9-position of the fluorene ring is followed by the concerted elimination of the carbamate group and the formation of the fulvene double bond. This process is highly favorable thermodynamically due to the aromatic stabilization of the fluorene ring system and the formation of carbon dioxide as a leaving group.

Table 5: Mechanistic Aspects of Dibenzofulvene Formation and Quenching

| Process Step | Mechanism | Time Scale | Key Factors |

|---|---|---|---|

| Proton Abstraction | Base-catalyzed deprotonation | Seconds | Base strength, solvent polarity |

| β-Elimination | Concerted elimination | Milliseconds | Temperature, solvent stabilization |

| Dibenzofulvene Formation | Fulvene double bond formation | Immediate | Aromatic stabilization |

| Nucleophilic Quenching | Amine addition to fulvene | Milliseconds | Nucleophile concentration, reactivity |

Spectroscopic studies have provided detailed insights into the electronic properties of dibenzofulvene and its reactivity toward various nucleophiles. The compound exhibits strong UV absorption characteristics that allow for convenient monitoring of its formation and consumption during deprotection reactions. These spectroscopic properties have been utilized in kinetic studies to understand the relative rates of dibenzofulvene formation and quenching under various conditions.

The quenching mechanism involves the nucleophilic addition of secondary amines to the electron-deficient carbon of the dibenzofulvene system, forming stable adducts that prevent further reaction with the deprotected peptide. The efficiency of this quenching process depends on the nucleophilicity of the base and its concentration relative to other potential nucleophiles in the system.

Comparative studies of different secondary amines as dibenzofulvene quenching agents have revealed significant differences in their effectiveness. Piperidine forms the most stable adducts with dibenzofulvene, which accounts for its traditional use in Fmoc deprotection protocols. Piperazine, while less nucleophilic than piperidine, still provides effective quenching when used in appropriate concentrations.

The kinetics of dibenzofulvene quenching have been studied in detail to understand the competing reactions that can occur during deprotection. Research has shown that the rate of quenching must be significantly faster than the rate of dibenzofulvene reaction with the deprotected amine to prevent unwanted side product formation. This requirement has led to the development of optimized base concentrations and reaction conditions that ensure efficient quenching while maintaining rapid deprotection kinetics.

Recent studies have also examined the applications of dibenzofulvene derivatives in materials science and polymer chemistry. Research has demonstrated that dibenzofulvene can undergo controlled polymerization reactions to form materials with unique optical and electronic properties. These applications have provided additional insights into the reactivity and stability of dibenzofulvene systems.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant